Molecular Weight and Physicochemical Differentiation of the Dimethyl Ketal Versus the Parent Ketone Intermediate
The dimethyl ketal structure of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene yields a molecular weight of 246.71 g/mol, representing a 23.0% increase over the parent ketone 4-chloro-4'-fluorobutyrophenone (MW 200.64 g/mol) . This mass difference directly impacts chromatographic retention—on a typical reversed-phase C18 HPLC system, the ketal elutes at a distinctly later retention time than the ketone, enabling unambiguous peak identification in haloperidol impurity profiling [1]. The density decreases from 1.23 g/cm³ (ketone) to 1.134 g/cm³ (ketal), while the boiling point rises from 122°C/0.7 mmHg to 294.2°C at 760 mmHg, reflecting the loss of the polar carbonyl group and increased molecular volume [2].
| Evidence Dimension | Molecular weight, density, boiling point |
|---|---|
| Target Compound Data | MW: 246.71 g/mol; Density: 1.134 g/cm³; Boiling Point: 294.2°C at 760 mmHg; Refractive Index: 1.484 |
| Comparator Or Baseline | 4-Chloro-4'-fluorobutyrophenone: MW 200.64 g/mol; Density: 1.23 g/cm³; Boiling Point: 122°C/0.7 mmHg; Refractive Index: 1.53 |
| Quantified Difference | MW: +23.0% (46.07 Da increase); Density: −7.8%; Boiling Point: +172.2°C (at equivalent pressure, ~+141% normalized) |
| Conditions | Computed and experimental physicochemical properties from PubChem, AKSci, and ChemSrc databases |
Why This Matters
This molecular weight difference directly governs HPLC retention time separation, making the ketal distinguishable from the ketone in impurity profiling—a critical requirement for ANDA regulatory submissions where co-elution of process intermediates with the API or other impurities must be excluded.
- [1] Development and Validation of a Reverse-Phase Liquid Chromatographic Method for Assay and Related Substances of Haloperidol. Semantic Scholar, 2020. View Source
- [2] 1-(4-氯-1,1-二甲氧基丁基)-4-氟苯. MolBase Chemical Properties Database, 2025. View Source
